molecular formula C20H40O2 B092287 Butyl palmitate CAS No. 111-06-8

Butyl palmitate

Cat. No. B092287
CAS RN: 111-06-8
M. Wt: 312.5 g/mol
InChI Key: GLYJVQDYLFAUFC-UHFFFAOYSA-N
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Description

Butyl palmitate, also known as n-butyl palmitate, is a fatty acid ester derived from the combination of palmitic acid and butanol. It is commonly used in cosmetic formulations as an emollient and is also explored for its potential in biodiesel production and thermal energy storage applications. The esterification of palmitic acid with butanol can be catalyzed by various methods, including chemical catalysts and enzymatic processes, which are often preferred for their environmental friendliness and specificity .

Synthesis Analysis

The synthesis of butyl palmitate has been achieved through different catalytic processes. For instance, enzymatic catalysis using immobilized lipases has been shown to be an effective method for synthesizing n-butyl palmitate in a solvent-free system. Microwave-mediated and ultrasound-assisted techniques have been employed to enhance the reaction rates and improve the efficiency of the synthesis process . The use of immobilized Candida antarctica lipase B has been reported to achieve high conversion rates in relatively short reaction times .

Molecular Structure Analysis

The molecular structure of butyl palmitate has been characterized using various analytical techniques. Nuclear magnetic resonance (NMR) and Fourier transform infrared (FTIR) spectroscopy have confirmed the successful synthesis of n-butyl palmitate by the disappearance of the hydroxyl and carboxyl groups and the appearance of the ester bond . These techniques are crucial for verifying the molecular structure and purity of the synthesized ester.

Chemical Reactions Analysis

Butyl palmitate participates in esterification reactions, where palmitic acid reacts with butanol in the presence of a catalyst. The reaction kinetics and mechanisms have been studied, revealing that the enzymatic esterification can follow a ping-pong bi-bi mechanism with substrate inhibition. Kinetic parameters such as Vmax, Km, and Ki have been determined to understand the efficiency and specificity of the catalytic process .

Physical and Chemical Properties Analysis

The physical and chemical properties of butyl palmitate have been analyzed to determine its suitability for various applications. Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) have been used to study the phase-transition temperature, latent heat, and thermal stability of n-butyl palmitate, which are important parameters for its use as an organic phase change material (PCM) . The thermal conductivity and thermal reliability of n-butyl palmitate have also been evaluated, indicating its potential for latent heat thermal energy storage systems .

Relevant Case Studies

Several case studies have demonstrated the practical applications of butyl palmitate. In the field of biodiesel, butyl palmitate has been used to improve the cold flow properties of biodiesel, reducing the solidifying point and cold filter plugging point, which are critical for the performance of biodiesel in colder climates . Additionally, butyl palmitate has been incorporated as an additive in used palm oil methyl ester (UPOME) to enhance its fuel properties and oxidative stability, leading to a reduction in emissions when used in a compression ignition engine . In the context of thermal energy storage, microencapsulation of butyl palmitate in polystyrene-co-methyl methacrylate shells has been explored for use in building materials to passively reduce cooling loads .

Scientific Research Applications

  • Thermal Energy Storage : Butyl palmitate shows promise as an organic phase change material due to its suitable phase-transition temperature and latent heat, making it applicable in low-temperature fields such as food, pharmaceuticals, and biomedicine (Ma, Guo, Ou, Wang, & Li, 2018).

  • Cosmetic Industry : It is utilized as a cosmetic emollient ester, synthesized using biocatalysis in a solvent-free system. This process is optimized using response surface methodology (RSM) and kinetic studies (Khan, Jadhav, & Rathod, 2016).

  • Microwave Mediated Synthesis : Research demonstrates efficient synthesis of butyl palmitate, a valuable cosmetic ingredient, using microwave energy. This method is faster and more efficient compared to other systems (Khan & Rathod, 2020).

  • Ultrasound-Assisted Synthesis : Ultrasound technology is implemented in the solvent-free synthesis of butyl palmitate, significantly reducing reaction time and improving efficiency (Khan, Gawas, & Rathod, 2018).

  • Nanoencapsulation for Thermal Energy Storage : Nanoencapsulation of butyl palmitate in polystyrene-co-methyl methacrylate shells is explored for use in gypsum walls as a thermal energy storage material (Mohammadi, Najafi, Ranjbar, Mohammadi, & Zakaryazadeh, 2016).

  • Topical Delivery of Retinyl Palmitate : A study focuses on nanoemulsion and nanoemulgel systems for improved topical delivery of retinyl palmitate, a vitamin A ester used in skin treatments (Algahtani, Ahmad, & Ahmad, 2020).

  • Cosmeceutical Applications : Microbial production of retinyl palmitate is investigated for its potential benefits in skin physiology and as a cosmeceutical agent (Choi, Hwang, Lee, Oh, Hwang, Lee, & Lee, 2020).

Safety And Hazards

When handling Butyl Palmitate, it is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is advised .

Future Directions

Butyl Palmitate has been studied as an organic phase change material due to its thermal properties . It has potential applications in low-temperature fields such as food, pharmaceutical, and biomedical . It is deduced to share great thermal energy storage ability in terms of latent heat thermal energy system applications .

properties

IUPAC Name

butyl hexadecanoate
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InChI

InChI=1S/C20H40O2/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-20(21)22-19-6-4-2/h3-19H2,1-2H3
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InChI Key

GLYJVQDYLFAUFC-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCCCC
Source PubChem
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Molecular Formula

C20H40O2
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DSSTOX Substance ID

DTXSID3059395
Record name Hexadecanoic acid, butyl ester
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Molecular Weight

312.5 g/mol
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Physical Description

Light yellow liquid or solid with a pleasant fruity odor; mp = 17 deg C; [Chem Service MSDS], Liquid
Record name Hexadecanoic acid, butyl ester
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Vapor Pressure

0.0000172 [mmHg]
Record name Hexadecanoic acid, butyl ester
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Product Name

Butyl palmitate

CAS RN

111-06-8
Record name Butyl palmitate
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Record name n-Butyl palmitate
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Synthesis routes and methods

Procedure details

A reaction mixture of 1 mole of palmitate acid and 3 moles of n-butanol is transferred into a reaction flask. The reaction flask is equipped with a modified Dean and Stark distillation set-up, magnetic stirrer, condenser, dropping funnel and heating plate. 1 mole of toluene is added to the reaction mixture. 40 weight percent of acidic ion exchange resin (based on weight of acidic ion exchange resin/weight of palm fatty acid used) is added to the reaction mixture when it has reached the temperature 120° C. Concentration of active sites for the acidic ion exchange resins used is not less than 1.7 equivalents per litre or not less than 4.7 equivalents per kilogram. Heating continued for not more than 5 hours. Water formed as by-product of the esterification reaction is removed continuously by means of distillation with the aid of toluene while toluene is recycled continuously back to the reaction mixture.
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
3 mol
Type
reactant
Reaction Step One
Quantity
1 mol
Type
reactant
Reaction Step Two
[Compound]
Name
fatty acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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